2,6-Dichlorobenzanilide
Overview
Description
2,6-Dichlorobenzanilide, also known as 2,6-Dichloro-N-phenylbenzamide, is an organic compound with the molecular formula C13H9Cl2NO. It is a derivative of benzanilide, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzanilide can be synthesized through the reaction of 2,6-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale chlorination of benzanilide derivatives followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzanilide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted anilides or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced compounds.
Scientific Research Applications
2,6-Dichlorobenzanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular processes by disrupting protein-protein interactions or signaling pathways.
Comparison with Similar Compounds
- 2,4-Dichlorobenzanilide
- 2,6-Dichlorobenzonitrile
- 2,6-Dichlorobenzaldehyde
Comparison: 2,6-Dichlorobenzanilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Dichlorobenzanilide, the 2,6-substitution pattern affects its reactivity and interaction with biological targets. 2,6-Dichlorobenzonitrile and 2,6-Dichlorobenzaldehyde, while similar in structure, have different functional groups, leading to varied applications and mechanisms of action.
Properties
IUPAC Name |
2,6-dichloro-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXBVLBBNJCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191401 | |
Record name | Benzanilide, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3797-94-2 | |
Record name | Benzanilide, 2,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003797942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzanilide, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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